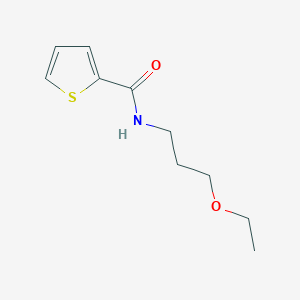
5-(3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KT 362 is a novel compound known for its role as an antagonist of calcium channels, potassium channels, and sodium channels. It is primarily used in scientific research due to its ability to cause vasodilation by affecting intracellular calcium mobilization in atrial muscle cells . KT 362 has shown significant effects in relaxing femoral and basilar artery strips in rabbits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
KT 362 can be synthesized through a multi-step process involving the following key steps:
Formation of the benzothiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the dimethoxyphenyl group and other substituents through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of KT 362 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
KT 362 undergoes various types of chemical reactions, including:
Oxidation: KT 362 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in KT 362.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of KT 362.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of KT 362 with modified functional groups, which can be used for further research and development.
Applications De Recherche Scientifique
KT 362 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ion channel antagonism and its effects on cellular processes.
Biology: Employed in studies involving calcium mobilization and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
KT 362 exerts its effects by antagonizing calcium channels, potassium channels, and sodium channels. This leads to the inhibition of calcium mobilization within atrial muscle cells, resulting in vasodilation. The compound also affects the membrane ionic currents in ventricular myocytes, reducing peak sodium current and L-type calcium current .
Comparaison Avec Des Composés Similaires
KT 362 is unique in its ability to antagonize multiple ion channels simultaneously. Similar compounds include:
Gallopamil: Another calcium channel antagonist, but with a different mechanism of action.
Ryanodine: Affects calcium release channels, differing from KT 362’s mode of action.
Benidipine: A calcium channel blocker with distinct pharmacological properties.
KT 362 stands out due to its multi-target approach, making it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
105394-80-7 |
|---|---|
Formule moléculaire |
C26H32N2O7S |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one |
InChI |
InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
YIVXAQUBENUHJC-WLHGVMLRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
Synonymes |
5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate KT 362 KT-362 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216476.png)
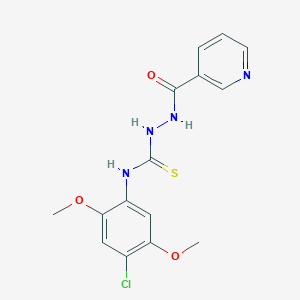
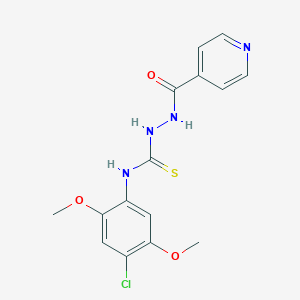
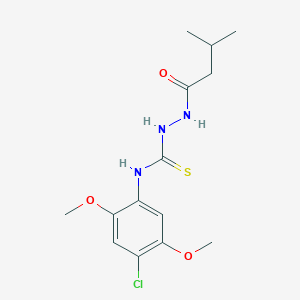

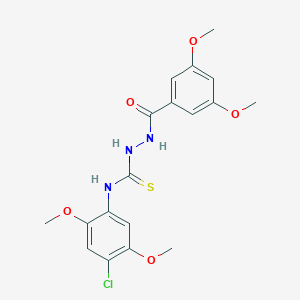
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)
![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)
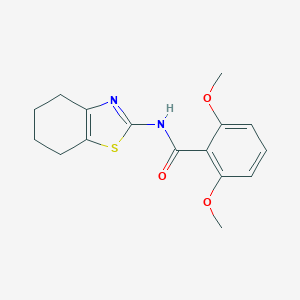
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B216494.png)
![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)
